- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,

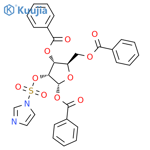

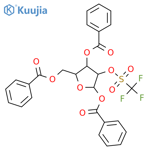

Cas no 97614-43-2 ([(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate)

![[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate structure](https://de.kuujia.com/scimg/cas/97614-43-2x500.png)

97614-43-2 structure

Produktname:[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino

- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

- FLuorosugar

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose

- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate

- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose

- 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose

- a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate

- 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose

- α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)

- D

- 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate

- 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

- [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate

- AC-4271

- I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate

- 2-Deoxy-2-fluoro-

- CS-W009129

- [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

- DTXSID601195315

- W-204163

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-

- 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose

- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose

- AU-004/43508497

- AKOS015919919

- 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose

- (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate

- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose

- STL555214

- AKOS005258511

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;

- (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate

- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose

- SCHEMBL1962648

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate

- AS-15478

- 97614-43-2

- A-D-arabinofuranose 1,3,5-Tribenzoate

- MFCD00083339

- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate

- A-D- arabinofuranose

- BBL101418

-

- MDL: MFCD00083339

- Inchi: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1

- InChI-Schlüssel: JOAHVPNLVYCSAN-UXGLMHHASA-N

- Lächelt: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Berechnete Eigenschaften

- Genaue Masse: 464.127131g/mol

- Oberflächenladung: 0

- XLogP3: 5.2

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 8

- Anzahl drehbarer Bindungen: 10

- Monoisotopenmasse: 464.127131g/mol

- Monoisotopenmasse: 464.127131g/mol

- Topologische Polaroberfläche: 88.1Ų

- Schwere Atomanzahl: 34

- Komplexität: 695

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 4

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Farbe/Form: Weißes kristallines Pulver

- Dichte: 1.35

- Schmelzpunkt: 83.0 to 87.0 deg-C

- Siedepunkt: 584.1°C at 760 mmHg

- Flammpunkt: 295.7 °C

- Brechungsindex: 1.607

- Löslichkeit: Soluble in chloroform or dichloromethane

- PSA: 88.13000

- LogP: 3.98900

- Spezifische Rotation: +74 ± 2° (C=1 in CH2Cl2)

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Deutschland:3

- Sicherheitshinweise: 24/25

- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)

- Lagerzustand:Sealed in dry,2-8°C

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Zolldaten

- HS-CODE:2932190090

- Zolldaten:

China Zollkodex:

2932190090Übersicht:

293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1111738-100g |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |

97614-43-2 | 98% | 100g |

$450 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1111738-10kg |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |

97614-43-2 | 98% | 10kg |

$13500 | 2023-09-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829543-5g |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |

97614-43-2 | 95% | 5g |

¥138.60 | 2022-01-13 | |

| Apollo Scientific | PC49254-5g |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |

97614-43-2 | 98+% | 5g |

£17.00 | 2025-03-22 | |

| eNovation Chemicals LLC | D481125-5g |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |

97614-43-2 | 95% | 5g |

$200 | 2024-05-24 | |

| eNovation Chemicals LLC | D696048-100g |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose |

97614-43-2 | 98% | 100g |

$135 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D829543-25g |

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |

97614-43-2 | 95% | 25g |

¥799.00 | 2022-01-13 | |

| Ambeed | A134316-5g |

(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |

97614-43-2 | 98% | 5g |

$12.0 | 2025-02-20 | |

| Alichem | A019094834-25g |

(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |

97614-43-2 | 98% | 25g |

$270.48 | 2023-08-31 | |

| eNovation Chemicals LLC | D547130-5g |

2-deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |

97614-43-2 | 97% | 5g |

$120 | 2024-05-24 |

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt → 60 °C; 3 h, 60 °C; 1.5 h, 70 °C

1.2 Reagents: Sodium chloride Solvents: Water ; cooled

1.2 Reagents: Sodium chloride Solvents: Water ; cooled

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; rt; 12 h, rt → 40 °C; 12 h, 40 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

Referenz

- Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liver, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux

Referenz

- Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanine, Tetrahedron Letters, 2014, 55(22), 3358-3360

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; rt; 3 h, 60 °C; 1.5 h, 70 °C

Referenz

- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, Huaxi Yaoxue Zazhi, 2005, 20(3), 207-210

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Deoxo-Fluor Solvents: Toluene

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Synthesis of 2-deoxy-2-fluoro-arabinose derivatives, European Patent Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Hydrofluoric acid Solvents: Ethyl acetate , Water ; 3 h, 80 °C

1.2 Reagents: Triethylamine ; 3 h, heated

1.2 Reagents: Triethylamine ; 3 h, heated

Referenz

- Synthesis of clofarabine, Zhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 15 h, reflux

Referenz

- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C

Referenz

- Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Triethylamine trihydrofluoride Solvents: Acetonitrile ; 36 h, 60 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 18 h, 40 - 42 °C

Referenz

- Method for synthesizing nucleoside analog clofarabine, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: (T-4)-(4-Carboxyphenyl)trifluorosulfur Solvents: Dichloromethane ; cooled; rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 3 h, rt → 60 °C; 1.5 h, 70 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Potassium fluoride Solvents: Chloroform , Water ; 4 h, 60 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled

Referenz

- Improved synthesis of clofarabine, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane

Referenz

- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate

Referenz

- Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glycon, Tetrahedron Letters, 1996, 37(1), 17-20

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ; 50 °C

Referenz

- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative, Nucleosides, 2003, 22(5-8), 1343-1346

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Hydrofluoric acid Catalysts: Iron(III) acetylacetonate Solvents: 1,4-Dioxane

Referenz

- Preparation of fluoro-sugars and other fluoro compounds, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Pyridine , Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C

1.3 Solvents: Water

1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C

1.3 Solvents: Water

Referenz

- Direct and convenient conversion of alcohols to fluorides, Organic Letters, 2004, 6(9), 1465-1468

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 60 °C; 60 °C → 70 °C

1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referenz

- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Hydrofluoric acid , Potassium bifluoride Solvents: (±)-Propylene glycol , Water ; rt → 160 °C; 130 - 160 °C; 5 h, 130 - 160 °C; cooled

1.2 Reagents: Water ; 1 h, cooled

1.2 Reagents: Water ; 1 h, cooled

Referenz

- Method for preparing clofarabine with high yield, China, , ,

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Raw materials

- 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose

- 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose

- α-D-Ribofuranose, 1,3,5-tribenzoate 2-fluorosulfate (9CI)

- α-D-Arabinofuranose, 1,3,5-tribenzoate

- 1,2,3,5-Tetra-O-benzoyl-β-L-arabinofuranose

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Preparation Products

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Lieferanten

Amadis Chemical Company Limited

Gold Mitglied

(CAS:97614-43-2)[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate

Bestellnummer:A845731

Bestandsstatus:in Stock

Menge:500g

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:06

Preis ($):571.0

[(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate Verwandte Literatur

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäureester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäuren und Derivate Benzonsäureester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

- anderer Chemische Reagenzien

97614-43-2 ([(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate) Verwandte Produkte

- 4613-71-2(1,2-Di-O-Acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose)

- 6974-32-9(1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose)

- 2217-32-5(Tetrahydrofurfuryl benzoate)

- 12738-64-6(sucrose benzoate)

- 15397-16-7(Cmc-methyl-alpha-D-ribofuranosetetrabenzoate)

- 15397-15-6((2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate)

- 1173824-58-2(((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate)

- 3080-30-6(1-acetyl-23,5-tri-O-benzoyl-Beta-L-ribose)

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 84065-98-5(Methyl 4-Deoxy-4-fluoro-α-D-glucose Tribenzoate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97614-43-2)2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung